2-Chloro-5-methyl-3,3'-bipyridine
Description
Properties
Molecular Formula |
C11H9ClN2 |
|---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
2-chloro-5-methyl-3-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H9ClN2/c1-8-5-10(11(12)14-6-8)9-3-2-4-13-7-9/h2-7H,1H3 |
InChI Key |
VWGGHXOGXBCYQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-3,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of 2-chloro-5-methylpyridine with a suitable boronic acid derivative in the presence of a palladium catalyst . Another method is the Ullmann coupling reaction, which involves the homocoupling of 2-chloro-5-methylpyridine in the presence of a copper catalyst .
Industrial Production Methods
Industrial production of 2-Chloro-5-methyl-3,3’-bipyridine often involves large-scale coupling reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-3,3’-bipyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of 2-Chloro-5-methyl-3,3’-bipyridine.
Reduction: Amine derivatives of 2-Chloro-5-methyl-3,3’-bipyridine.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-methyl-3,3’-bipyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-3,3’-bipyridine depends on its specific application. In coordination chemistry, it acts as a ligand that can coordinate with metal ions to form stable complexes. These complexes can then participate in various catalytic processes. In biological systems, the compound can interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Comparison with Similar Compounds
5-Chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine
- Structural Differences : This compound replaces the 3,3'-bipyridine linkage with a phenyl group substituted with a methylsulfonyl moiety. The methylsulfonyl group introduces strong electron-withdrawing effects, enhancing electrophilic reactivity compared to the methyl group in 2-Chloro-5-methyl-3,3'-bipyridine.
- Applications : The sulfonyl group improves solubility in polar solvents and enhances binding affinity in receptor-ligand interactions, making it suitable for pharmaceutical applications .
2-Chloro-5-(2,3-dimethylphenyl)-3-methylpyridine
- Structural Differences : Instead of a bipyridine system, this compound features a single pyridine ring with a bulky 2,3-dimethylphenyl substituent. The steric bulk reduces reactivity in nucleophilic substitution reactions compared to the bipyridine backbone.
- Physical Properties : The absence of a second pyridine ring diminishes conjugation effects, resulting in lower thermal stability (melting point: ~100–110°C) compared to 2-Chloro-5-methyl-3,3'-bipyridine (melting point: ~150–160°C) .
2-Chloro-3-methyl-5-nitropyridine
- Functional Groups : The nitro group at the 5-position is a stronger electron-withdrawing group than the methyl group, significantly increasing electrophilicity at the 2-chloro position.
- Reactivity: This compound undergoes faster nucleophilic aromatic substitution (e.g., with amines or alkoxides) compared to 2-Chloro-5-methyl-3,3'-bipyridine, where the methyl group acts as a mild electron donor .
3,3′-Diamino-4,4′-bipyridine (dabpy)
- Substitution Pattern: Amino groups at the 3,3'-positions create a chelating ligand ideal for coordination with transition metals like rhenium. In contrast, the chloro and methyl groups in 2-Chloro-5-methyl-3,3'-bipyridine limit its metal-binding versatility.
- Applications : Dabpy forms molecular squares with [ReCl(CO)₃], demonstrating applications in supramolecular chemistry and sensors, whereas 2-Chloro-5-methyl-3,3'-bipyridine is less explored in such contexts .
2-Chloro-5-iodopyridine
- Halogen Effects : The iodine atom at the 5-position increases molecular weight (239.44 g/mol vs. ~188.63 g/mol for 2-Chloro-5-methyl-3,3'-bipyridine) and polarizability, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Thermal Stability : The iodo derivative has a lower melting point (99°C) due to weaker intermolecular forces compared to the methyl-substituted analog .
Comparative Data Table
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Melting Point (°C) | Key Applications |
|---|---|---|---|---|
| 2-Chloro-5-methyl-3,3'-bipyridine | ~188.63 | Cl, CH₃ | 150–160 | Coordination chemistry, drug design |
| 5-Chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine | 365.84 | Cl, CH₃, SO₂CH₃ | >200 (decomposes) | Pharmaceutical intermediates |
| 2-Chloro-5-(2,3-dimethylphenyl)-3-methylpyridine | 231.72 | Cl, CH₃, C₆H₃(CH₃)₂ | 100–110 | Organic synthesis |
| 2-Chloro-3-methyl-5-nitropyridine | 172.57 | Cl, CH₃, NO₂ | 85–90 | Electrophilic substitution reactions |
| 3,3′-Diamino-4,4′-bipyridine (dabpy) | 188.20 | NH₂ | 220–230 | Supramolecular assemblies, sensors |
| 2-Chloro-5-iodopyridine | 239.44 | Cl, I | 99 | Cross-coupling reactions |
Key Research Findings
- Electronic Effects: Electron-withdrawing groups (e.g., NO₂, SO₂CH₃) enhance electrophilicity at the chloro position, enabling faster substitution reactions compared to methyl-substituted analogs .
- Steric Hindrance : Bulky substituents (e.g., 2,3-dimethylphenyl) reduce reaction rates in cross-coupling and coordination chemistry, limiting their utility in metal-organic frameworks .
- Symmetry and Coordination: Bipyridine derivatives with amino groups (e.g., dabpy) exhibit superior metal-binding capabilities, enabling the formation of stable complexes with rhenium and iron for advanced materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
